2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
2-Methoxyethyl 6-(3-methoxy-2-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H26N2O5S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 2-mercapto-6-(3-methoxy-2-propoxyphenyl)-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate is 394.15624311 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Pyrimidine derivatives have been synthesized through various chemical reactions, showcasing the diversity in chemical synthesis methodologies. For instance, the synthesis of 4-Hydroxy-6-mercaptopyrimidines substituted with amino-, methyl-, or phenyl-groups has been achieved using a dithioester as the three-carbon fragment, highlighting the flexibility in designing molecules for specific applications (Snyers et al., 2010).
Non-Destructive Evaluation
- The acoustical properties of 2-mercapto substituted pyrimidines have been investigated, demonstrating their potential use in industrial and medicinal applications. This research highlights the significance of understanding the physical properties of such compounds for their application in various fields (Bodke et al., 2014).
Anti-Inflammatory and Analgesic Agents
- Novel pyrimidine derivatives derived from natural compounds have been synthesized and evaluated as anti-inflammatory and analgesic agents. This indicates the therapeutic potential of pyrimidine derivatives in medicine, particularly in the development of new drugs with cyclooxygenase inhibitory activity (Abu‐Hashem et al., 2020).
Antiviral Activity
- Certain 2,4-diamino-6-substituted pyrimidines have shown marked inhibitory activity against retrovirus replication in cell culture, offering insights into the development of antiviral drugs targeting specific viral pathogens (Hocková et al., 2003).
Antibacterial Activity
- The synthesis of previously unknown 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines has been achieved, and their high antibacterial activity against gonococcal infections has been demonstrated. This research opens up new avenues for the development of antibacterial agents based on pyrimidine derivatives (Verbitskiy et al., 2021).
Properties
IUPAC Name |
2-methoxyethyl 4-(3-methoxy-2-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-5-9-25-17-13(7-6-8-14(17)24-4)16-15(12(2)20-19(27)21-16)18(22)26-11-10-23-3/h6-8,16H,5,9-11H2,1-4H3,(H2,20,21,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIMOUAIFQUHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2C(=C(NC(=S)N2)C)C(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.